molecular formula C12H12N2 B12077588 4-(4-Methylphenyl)pyridin-3-amine

4-(4-Methylphenyl)pyridin-3-amine

Cat. No.: B12077588
M. Wt: 184.24 g/mol
InChI Key: XTIQWKWPUVBSSQ-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)pyridin-3-amine is a pyridine derivative featuring a methyl-substituted phenyl group at the 4-position of the pyridine ring and an amine group at the 3-position. Pyridine derivatives are critical in medicinal chemistry due to their structural versatility and bioactivity . Substitutions on the phenyl and pyridine rings significantly influence physicochemical properties, solubility, and biological interactions .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-(4-methylphenyl)pyridin-3-amine

InChI

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-14-8-12(11)13/h2-8H,13H2,1H3

InChI Key

XTIQWKWPUVBSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylboronic acid with 3-bromopyridine in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: Industrial production of 4-(4-Methylphenyl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups

Biological Activity

Overview

4-(4-Methylphenyl)pyridin-3-amine, also known as N-[(4-methylphenyl)methyl]pyridin-3-amine, is an organic compound with significant biological potential. This compound features a pyridine ring substituted with an amine group and a 4-methylphenyl group, making it a subject of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 4-(4-Methylphenyl)pyridin-3-amine exhibits antimicrobial activity against various pathogens. The compound has been studied for its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of 4-(4-Methylphenyl)pyridin-3-amine

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anticancer Activity

In preclinical studies, 4-(4-Methylphenyl)pyridin-3-amine has demonstrated anticancer properties , particularly against various cancer cell lines. The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells.

Table 2: Anticancer Activity of 4-(4-Methylphenyl)pyridin-3-amine

Cancer Cell LineIC50 (µM)Reference
A549 (Lung)10
MDA-MB-231 (Breast)15
HCT116 (Colon)8

The mechanism underlying the biological activity of 4-(4-Methylphenyl)pyridin-3-amine is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cellular processes, thereby affecting cell viability and proliferation. For instance, the compound may inhibit histone demethylases, which play a crucial role in epigenetic regulation.

Case Studies

  • Study on Anticancer Efficacy : A study conducted on A549 lung adenocarcinoma cells revealed that treatment with 4-(4-Methylphenyl)pyridin-3-amine resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against lung cancer .
  • Antimicrobial Evaluation : In another study, the compound was tested against clinical isolates of Candida species, demonstrating effectiveness in disrupting biofilm formation and reducing fungal load without significant toxicity to human cells .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Pyridine/Phenyl) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
4-(4-Methylphenyl)pyridin-3-amine 4-(4-MePh), 3-NH2 C12H12N2 184.24 Hypothesized CNS/antimicrobial activity (inferred)
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine 6-(4-Cl-2-MePhO), 3-NH2 C12H11ClN2O 252.68 Antimicrobial/anticancer potential
(4-Chlorophenyl)(pyridin-3-yl)methylamine 3-(4-ClPh), N-Me C13H13ClN2 238.71 Cholinergic modulation
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine core C14H13N3 223.28 Kinase inhibition, antitumor activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO2) enhance metabolic stability but reduce solubility .
  • Methyl groups improve lipophilicity, aiding blood-brain barrier penetration .
  • Imidazo-fused pyridines exhibit enhanced binding to kinase ATP pockets compared to non-fused analogs .

Key Insights :

  • Schiff base intermediates are pivotal for introducing diversity in pyridin-3-amine derivatives .
  • Ionic liquids (e.g., in ) improve reaction efficiency but are underutilized in current methodologies .

Key Findings :

  • CYP51 inhibitors like UDO demonstrate nanomolar potency against Trypanosoma cruzi, comparable to posaconazole .
  • Imidazo-fused pyridines show superior kinase selectivity due to planar aromatic systems .

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